molecular formula C19H22N2O B12929136 (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol CAS No. 62580-23-8

(2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol

Cat. No.: B12929136
CAS No.: 62580-23-8
M. Wt: 294.4 g/mol
InChI Key: CGCDBSBOWMUMRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is an indole derivative. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications . This compound contains an indole nucleus, which is a common structural motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol typically involves the reaction of 1H-indole-3-ethanamine with a suitable aldehyde or ketone under reductive amination conditions . The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

Chemistry

In chemistry, (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol is used as a building block for the synthesis of more complex molecules. Its indole nucleus makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals .

Biology

Biologically, this compound has shown potential as an antiviral, anticancer, and antimicrobial agent. Its ability to interact with various biological targets makes it a promising candidate for drug development .

Medicine

In medicine, indole derivatives are being explored for their therapeutic potential in treating diseases such as cancer, HIV, and tuberculosis. The compound’s ability to modulate biological pathways and inhibit specific enzymes is of particular interest .

Industry

Industrially, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of (2-(2-((2-(1H-Indol-3-yl)ethyl)amino)ethyl)phenyl)methanol involves its interaction with specific molecular targets such as enzymes and receptors. The indole nucleus can bind to various biological macromolecules, modulating their activity and leading to therapeutic effects . The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other critical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart from similar compounds is its specific structural features, which confer unique biological activities and chemical reactivity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research and industrial applications .

Properties

CAS No.

62580-23-8

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

IUPAC Name

[2-[2-[2-(1H-indol-3-yl)ethylamino]ethyl]phenyl]methanol

InChI

InChI=1S/C19H22N2O/c22-14-17-6-2-1-5-15(17)9-11-20-12-10-16-13-21-19-8-4-3-7-18(16)19/h1-8,13,20-22H,9-12,14H2

InChI Key

CGCDBSBOWMUMRR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCNCCC2=CNC3=CC=CC=C32)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.